2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole
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Overview
Description
2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 6-position and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized to yield the desired isoindole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biomolecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the pyrimidine ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. Additionally, the isoindole ring can interact with hydrophobic pockets within the target molecules, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h6,9-11H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJTBMXYCNBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC3CCCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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